molecular formula C17H13N3O2 B4025096 2-oxo-1-phenyl-4,5-dihydropyrimido[5,4-b]indole-3-carbaldehyde

2-oxo-1-phenyl-4,5-dihydropyrimido[5,4-b]indole-3-carbaldehyde

Cat. No.: B4025096
M. Wt: 291.30 g/mol
InChI Key: WPFUUUNREXGTAB-UHFFFAOYSA-N
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Description

2-oxo-1-phenyl-4,5-dihydropyrimido[5,4-b]indole-3-carbaldehyde is a complex heterocyclic compound that belongs to the class of pyrimidoindoles. This compound is characterized by its unique bicyclic structure, which includes both indole and pyrimidine rings. The presence of these rings imparts significant biological and chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-1-phenyl-4,5-dihydropyrimido[5,4-b]indole-3-carbaldehyde typically involves multi-step reactions. One common method includes the condensation of indole-3-carbaldehyde with appropriate pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

2-oxo-1-phenyl-4,5-dihydropyrimido[5,4-b]indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-oxo-1-phenyl-4,5-dihydropyrimido[5,4-b]indole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxo-1-phenyl-4,5-dihydropyrimido[5,4-b]indole-3-carbaldehyde is unique due to its combined indole and pyrimidine rings, which confer distinct chemical reactivity and biological properties. This dual-ring system allows for diverse interactions with biological targets, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

2-oxo-1-phenyl-4,5-dihydropyrimido[5,4-b]indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c21-11-19-10-15-16(13-8-4-5-9-14(13)18-15)20(17(19)22)12-6-2-1-3-7-12/h1-9,11,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFUUUNREXGTAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3N2)N(C(=O)N1C=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-oxo-1-phenyl-4,5-dihydropyrimido[5,4-b]indole-3-carbaldehyde
Reactant of Route 2
2-oxo-1-phenyl-4,5-dihydropyrimido[5,4-b]indole-3-carbaldehyde
Reactant of Route 3
2-oxo-1-phenyl-4,5-dihydropyrimido[5,4-b]indole-3-carbaldehyde
Reactant of Route 4
2-oxo-1-phenyl-4,5-dihydropyrimido[5,4-b]indole-3-carbaldehyde
Reactant of Route 5
2-oxo-1-phenyl-4,5-dihydropyrimido[5,4-b]indole-3-carbaldehyde
Reactant of Route 6
2-oxo-1-phenyl-4,5-dihydropyrimido[5,4-b]indole-3-carbaldehyde

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